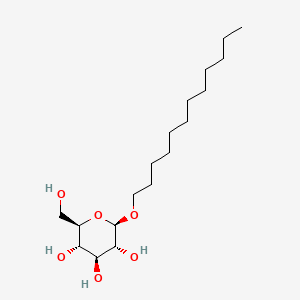

Dodecyl b-D-glucopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891954 | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59122-55-3 | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Dodecyl β-D-glucopyranoside

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Introduction

Dodecyl β-D-glucopyranoside (DDG), a prominent member of the alkyl glucoside family, is a non-ionic surfactant valued for its mildness, biocompatibility, and well-defined physicochemical characteristics.[1][2][3] Structurally, it possesses a hydrophilic glucose head group attached to a hydrophobic C12 alkyl (dodecyl) chain. This amphiphilic nature drives its self-assembly in aqueous solutions and dictates its utility across a spectrum of scientific disciplines. In the realms of biochemistry and drug development, DDG is indispensable for the solubilization, purification, and functional characterization of membrane proteins, and it serves as a versatile excipient in drug delivery systems to enhance the solubility of hydrophobic active pharmaceutical ingredients.[1][4][5] This guide provides a comprehensive exploration of the core physicochemical properties of DDG, offering both foundational data and practical experimental insights to empower its effective application in the laboratory.

Core Chemical and Physical Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its application. Dodecyl β-D-glucopyranoside is a well-characterized compound with consistent physical and chemical identifiers.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₆O₆ | [4][6][7][8] |

| Molecular Weight | 348.47 g/mol | [2][6] |

| CAS Number | 59122-55-3 | [1][4][7][9] |

| Appearance | White powder / crystalline solid | [4][5] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-(dodecyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | [8] |

| SMILES | CCCCCCCCCCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HO | [2][8] |

| Purity | Often available at ≥98% or ≥99% | [2][4] |

The molecule's structure, featuring a polar glucose moiety and a nonpolar twelve-carbon tail, is the primary determinant of its behavior as a surfactant. This dual character allows it to partition at interfaces, such as air-water or oil-water, and to form organized assemblies known as micelles in bulk solution.

Surfactant Behavior in Aqueous Media

The most critical properties of DDG for researchers relate to its behavior in solution, particularly its ability to self-assemble into micelles. This process is fundamental to its function in solubilizing lipids and membrane proteins.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration above which surfactant monomers spontaneously associate to form stable, colloidal-sized aggregates (micelles).[10] Below the CMC, DDG exists primarily as monomers. Above the CMC, any additional surfactant added to the system predominantly forms new micelles, while the monomer concentration remains relatively constant.[10] The CMC is a crucial parameter, as solubilization of hydrophobic molecules is most effective at concentrations above this threshold.

The reported CMC for Dodecyl β-D-glucopyranoside can vary depending on the analytical method, temperature, and purity of the sample.

| Reported CMC Value | Molar Concentration (mM) | Reference(s) |

| 130 µM | 0.13 mM | [11] |

| 0.13 (unitless, likely mM) | 0.13 mM | [2] |

| 190 µM | 0.19 mM | [12] |

| 0.00019 mol/L | 0.19 mM | [13] |

| 2.0 mM | 2.0 mM | [14] |

This variability underscores the importance of determining the CMC under specific experimental conditions. The relatively low CMC of DDG is advantageous, as it allows for effective solubilization at lower detergent concentrations, minimizing potential interference with protein activity or downstream assays.

Experimental Protocol: Determination of CMC by Surface Tension Measurement

The formation of micelles leads to a distinct change in the physical properties of a surfactant solution. Measuring surface tension is a direct and reliable method to determine the CMC.[15]

Causality: Surfactant monomers are surface-active; they migrate to the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers. Above the CMC, newly added surfactant molecules form micelles in the bulk solution rather than crowding the already saturated surface. Consequently, the surface tension ceases to decrease significantly, resulting in an inflection point when surface tension is plotted against the logarithm of the surfactant concentration.[10][15]

Step-by-Step Methodology:

-

Prepare a Stock Solution: Accurately weigh a sample of high-purity DDG and dissolve it in deionized water or the desired buffer to create a concentrated stock solution (e.g., 10-20 mM). Gentle warming may be required for complete dissolution.

-

Create Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 5 mM).

-

Equilibrate Samples: Allow all solutions to equilibrate at a constant, controlled temperature, as surface tension is temperature-dependent.

-

Measure Surface Tension: Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the probe is thoroughly cleaned between measurements.

-

Plot and Analyze Data: Plot the measured surface tension (γ) on the y-axis against the logarithm of the DDG concentration (log C) on the x-axis.

-

Determine CMC: The resulting plot will show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[10]

Caption: Workflow for CMC determination using surface tensiometry.

Micelle Structure and Aggregation Number

Above the CMC, DDG monomers assemble into micelles where the hydrophobic dodecyl tails form a core, shielded from the aqueous environment, and the hydrophilic glucose head groups form the outer corona. The aggregation number (Nagg) refers to the average number of monomers within a single micelle. This parameter, along with the micelle's overall size (hydrodynamic radius), is critical for applications such as reconstituting proteins into nanodiscs or for size-exclusion chromatography.

Data from various physical methods show a range of aggregation numbers, suggesting that micelle size can be influenced by experimental conditions.[16] For alkyl glucosides, aggregation numbers can range from approximately 27 to over 100.[16] This variability can indicate the coexistence of different micelle shapes, such as spheres and small rods or disks.[17]

Experimental Protocol: Determination of Micelle Size by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the hydrodynamic radius of micelles in solution.

Causality: Particles in suspension, such as micelles, undergo Brownian motion. DLS measures the intensity fluctuations of laser light scattered by these moving particles. The rate of these fluctuations is directly related to the particle's diffusion coefficient, which, via the Stokes-Einstein equation, can be used to calculate the hydrodynamic radius (the effective size of the particle in solution).

Step-by-Step Methodology:

-

Prepare Sample: Prepare a solution of DDG at a concentration well above the CMC (e.g., 5-10 times the CMC) in the desired buffer.

-

Filter Sample: Filter the solution through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) directly into a clean DLS cuvette to remove dust and other large particulates that would interfere with the measurement.

-

Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the target temperature.

-

Data Acquisition: Initiate the measurement. The instrument's software will record the correlation function of the scattered light intensity over time.

-

Data Analysis: The software analyzes the correlation function to calculate the diffusion coefficient and subsequently the particle size distribution. The peak of this distribution represents the average hydrodynamic radius of the DDG micelles.

Caption: Experimental workflow for micelle size analysis via DLS.

Solubility Profile

The solubility of DDG is a direct consequence of its amphiphilic structure.

-

Aqueous Solubility: While some sources describe it as practically insoluble in water, this refers to its limited monomeric solubility.[18][19] Above its CMC, it readily forms micellar solutions, which can appear clear to slightly hazy.[1][2] The Krafft point, the temperature below which a surfactant's solubility is too low to form micelles, is below room temperature for DDG, allowing for its use in typical laboratory conditions.

-

Organic Solvents: DDG shows good solubility in polar organic solvents. It is reported to be soluble in methanol (at 50 mg/mL), DMSO, and DMF.[2][12][20] This property is useful for preparing concentrated stock solutions.

Stability and Handling

For consistent and reproducible results, proper handling and storage of DDG are essential.

-

Storage: It should be stored as a solid powder in a cool, dry place, often at -20°C for long-term stability.[2][6][20] It is hygroscopic and should be protected from moisture.

-

Chemical Stability: DDG is generally stable. However, like other glycosides, the glycosidic bond can be susceptible to hydrolysis under harsh acidic or basic conditions.[5] It is also incompatible with strong oxidizing agents.[3][20]

-

Solution Stability: Stock solutions are typically stable for up to a month when stored at -20°C or for shorter periods at 4°C.[14] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare and store aliquots.[14]

Conclusion

Dodecyl β-D-glucopyranoside is a non-ionic surfactant with a well-defined set of physicochemical properties that make it a powerful tool for life science researchers and pharmaceutical developers. Its low critical micelle concentration, formation of discrete micelles, and general biocompatibility are key to its success in solubilizing membrane proteins and enhancing drug solubility. By understanding and applying the principles and protocols outlined in this guide, scientists can confidently leverage the unique characteristics of DDG to advance their research objectives, from fundamental protein biochemistry to the formulation of novel therapeutics.

References

- 1. CAS 59122-55-3: Dodecyl β-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. n-Dodecyl b- D -glucopyranoside = 98 GC 59122-55-3 [sigmaaldrich.com]

- 3. N-DODECYL-BETA-D-GLUCOPYRANOSIDE | 59122-55-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy Dodecyl b-D-glucopyranoside | 59122-55-3 [smolecule.com]

- 6. goldbio.com [goldbio.com]

- 7. mpbio.com [mpbio.com]

- 8. Dodecyl beta-D-glucopyranoside | C18H36O6 | CID 93321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. n- Dodecyl-b-D-glucopyranoside [sigmaaldrich.com]

- 12. caymanchem.com [caymanchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anatrace.com [anatrace.com]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. N-DODECYL-BETA-D-GLUCOPYRANOSIDE CAS#: 59122-55-3 [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Laboratory Synthesis and Purification of Dodecyl β-D-glucopyranoside

Introduction: The Versatile Role of Dodecyl β-D-glucopyranoside in Research and Development

Dodecyl β-D-glucopyranoside is a non-ionic surfactant widely utilized by researchers, scientists, and drug development professionals. Its biocompatibility, stemming from its glucose head group and dodecyl tail, makes it an invaluable tool for solubilizing membrane proteins in their native state, a critical step in structural biology and drug discovery.[1] Furthermore, its mild nature and well-defined critical micelle concentration (CMC) of approximately 130 µM make it suitable for a range of applications, from cell lysis in biotechnology to an excipient in pharmaceutical formulations.[1] This guide provides an in-depth exploration of the chemical synthesis and purification of Dodecyl β-D-glucopyranoside for laboratory use, focusing on the underlying principles that govern these processes.

Chemical Synthesis of Dodecyl β-D-glucopyranoside: A Comparative Analysis of Key Methodologies

The synthesis of Dodecyl β-D-glucopyranoside primarily involves the formation of a glycosidic bond between the anomeric carbon of glucose and the hydroxyl group of dodecanol. The stereochemical outcome of this reaction is crucial, with the β-anomer being the desired product for most biological applications. This section details three prominent synthetic routes, each with its own set of advantages and challenges.

Method 1: Fischer Glycosylation - The Direct Approach

The Fischer glycosylation is a classic and direct method for forming glycosides, involving the acid-catalyzed reaction of a monosaccharide with an alcohol.[2] In the context of Dodecyl β-D-glucopyranoside synthesis, this entails the reaction of D-glucose with an excess of dodecanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3]

Causality Behind Experimental Choices:

The reaction is an equilibrium process.[2] Utilizing an excess of dodecanol serves a dual purpose: it acts as both a reactant and the solvent, driving the equilibrium towards the product side. The removal of water, a byproduct of the reaction, is also critical to maximize the yield.[4] Industrially, this is often achieved by performing the reaction under reduced pressure.[3]

However, a significant drawback of the Fischer glycosylation is its lack of stereocontrol, typically yielding a mixture of α- and β-anomers, as well as furanoside and pyranoside ring isomers.[5] For many applications, the thermodynamically more stable product is desired, which, due to the anomeric effect, is often the alpha anomer.[2] Therefore, subsequent purification to isolate the desired β-anomer is essential.

Experimental Protocol: Fischer Glycosylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine D-glucose and a 4 to 6 molar excess of n-dodecanol.[3][4]

-

Catalyst Addition: Add a catalytic amount (e.g., 0.015 molar equivalents) of a strong acid catalyst, such as p-toluenesulfonic acid.[3]

-

Reaction Execution: Heat the mixture to approximately 110°C under reduced pressure (e.g., 4 kPa) to facilitate the removal of water via azeotropic distillation.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of glucose.

-

Neutralization: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate.

-

Work-up: The crude product is a mixture containing the desired dodecyl glucoside, unreacted dodecanol, and catalyst salts. The excess dodecanol can be removed by vacuum distillation.

Method 2: Koenigs-Knorr Reaction - A Stereoselective Approach

The Koenigs-Knorr reaction is a powerful method for the stereoselective synthesis of glycosides.[6] This method involves the reaction of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt like silver carbonate or cadmium carbonate.[6][7]

Causality Behind Experimental Choices:

To achieve the desired β-selectivity, the hydroxyl groups of the glucose donor, particularly at the C2 position, are protected with a participating group, such as an acetyl group.[6] The starting material is typically 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose). The C2-acetyl group provides "anchimeric assistance," where the acetyl carbonyl oxygen attacks the anomeric center from the back side to form a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the anomeric carbon, forcing the incoming dodecanol to attack from the β-face, resulting in the formation of the 1,2-trans product, which is the β-glucoside.[6][8]

The use of heavy metal salts as promoters facilitates the abstraction of the halide from the glycosyl donor, generating the reactive oxocarbenium ion or the acyloxonium intermediate.[6] Following the glycosylation, the acetyl protecting groups are removed by deacetylation, typically under basic conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide in methanol), to yield the final Dodecyl β-D-glucopyranoside.

Experimental Protocol: Koenigs-Knorr Glycosylation

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and n-dodecanol in an anhydrous solvent such as toluene.[7]

-

Promoter Addition: Add a stoichiometric amount of a promoter, such as cadmium carbonate.[7]

-

Azeotropic Water Removal: Heat the mixture to reflux to azeotropically remove any trace amounts of water.[7]

-

Glycosylation: Stir the reaction mixture at an elevated temperature (e.g., reflux) for several hours.[7] Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove the insoluble salts. Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate). Concentrate the organic phase under reduced pressure to obtain the crude protected dodecyl glucoside.

-

Purification of Protected Glucoside: Purify the crude product by column chromatography on silica gel.

-

Deacetylation: Dissolve the purified protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir at room temperature. Monitor the deprotection by TLC.

-

Final Work-up: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the Dodecyl β-D-glucopyranoside.

Method 3: Enzymatic Synthesis - The "Green" Alternative

Enzymatic synthesis offers a highly stereoselective and environmentally benign route to Dodecyl β-D-glucopyranoside.[9] This method utilizes β-glucosidases, which naturally catalyze the hydrolysis of β-glucosidic bonds. By manipulating the reaction conditions, these enzymes can be used to synthesize glycosides through reverse hydrolysis or transglycosylation.[10]

Causality Behind Experimental Choices:

In reverse hydrolysis, the enzyme catalyzes the direct condensation of glucose and dodecanol. To shift the equilibrium towards synthesis, the reaction is typically carried out in a system with low water activity, for example, in an organic solvent or a biphasic system.[10] In transglycosylation, a glycosyl donor other than glucose (e.g., cellobiose) is used, and the enzyme transfers the glucose moiety to dodecanol.[11]

The primary advantage of enzymatic synthesis is its exquisite stereoselectivity, exclusively yielding the β-anomer.[9] The reactions are also performed under mild conditions (temperature and pH), avoiding the need for protecting groups and harsh reagents.[12] However, challenges include the low solubility of glucose in non-aqueous media and potential enzyme inhibition by the alcohol substrate or the product.[10]

Experimental Protocol: Enzymatic Synthesis (Reverse Hydrolysis)

-

Enzyme Immobilization (Optional but Recommended): Immobilize β-glucosidase (e.g., from almonds) on a solid support, such as calcium alginate beads, to facilitate enzyme recovery and reuse.[12]

-

Reaction Setup: In a suitable vessel, combine D-glucose, n-dodecanol, and the immobilized β-glucosidase in a buffer with an optimized pH (e.g., pH 6 phosphate buffer) and low water content, or in an organic solvent like di-isopropyl ether.[12]

-

Reaction Execution: Incubate the mixture with agitation at a controlled temperature (e.g., 30-50°C) for an extended period (e.g., 24-48 hours).[10][12]

-

Monitoring: Monitor the formation of the product by TLC or HPLC.

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration.

-

Product Isolation: Isolate the crude product from the reaction mixture. This may involve solvent evaporation and subsequent purification steps to remove unreacted starting materials.

Comparative Analysis of Synthesis Methods

| Feature | Fischer Glycosylation | Koenigs-Knorr Reaction | Enzymatic Synthesis |

| Stereoselectivity | Low (mixture of α/β anomers)[5] | High (predominantly β with participating protecting groups)[6] | Excellent (exclusively β-anomer)[9] |

| Reaction Conditions | Harsh (high temperature, strong acid)[3] | Moderate to mild (requires anhydrous conditions)[7] | Mild (physiological pH and temperature)[12] |

| Protecting Groups | Not required[5] | Required for stereocontrol[6] | Not required[12] |

| Reagents | Inexpensive (glucose, dodecanol, acid catalyst)[3] | Expensive (glycosyl halide, heavy metal promoters)[6] | Moderate (enzyme can be costly but is reusable if immobilized)[12] |

| Yield | Moderate to good, but of a mixture[3] | Good to excellent for the protected product[7] | Variable, often moderate[10] |

| Work-up & Purification | Complex (neutralization, removal of excess alcohol, separation of isomers) | Multi-step (work-up, chromatography of protected intermediate, deprotection)[7] | Simpler (enzyme removal, purification of product from starting materials) |

| Scalability | Highly scalable (used in industrial production)[13] | Less suitable for large-scale due to cost and waste[7] | Scalable, with bioreactor technology[9] |

| Environmental Impact | Moderate (acidic waste) | High (heavy metal waste) | Low ("green" chemistry)[13] |

Purification of Dodecyl β-D-glucopyranoside

Regardless of the synthetic route, purification is a critical step to obtain Dodecyl β-D-glucopyranoside of high purity, suitable for research and pharmaceutical applications. The primary impurities are unreacted starting materials (dodecanol and glucose), the undesired α-anomer (in the case of Fischer glycosylation), and residual salts or catalysts.

Workflow for Purification

Caption: General experimental workflow for the purification of Dodecyl β-D-glucopyranoside.

Technique 1: Crystallization/Recrystallization

Crystallization is an effective and economical method for purifying solid organic compounds.[14] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Causality Behind Experimental Choices:

The ideal solvent for recrystallization should dissolve the Dodecyl β-D-glucopyranoside well at elevated temperatures but poorly at low temperatures. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at all temperatures (allowing for their removal by hot filtration). For alkyl glycosides, polar solvents or solvent mixtures are often employed. Acetone has been reported for the recrystallization of similar alkyl xylopyranosides.[15] Ethanol or mixtures like n-hexane/acetone can also be effective.[16] A slow cooling rate is crucial for the formation of large, pure crystals.[14]

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system (e.g., acetone, ethanol, or ethyl acetate/methanol).[15][16]

-

Dissolution: Dissolve the crude Dodecyl β-D-glucopyranoside in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Technique 2: Column Chromatography

For separating mixtures that are difficult to resolve by crystallization, such as anomeric mixtures (α/β), column chromatography is the method of choice.[17] Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be employed.[18]

Causality Behind Experimental Choices:

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. The more polar α-anomer typically elutes after the less polar β-anomer. In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., methanol-water).[19] In this case, the elution order is reversed, with the more polar α-anomer eluting first. The choice of mobile phase composition is critical for achieving good separation.[20]

Experimental Protocol: Column Chromatography (Silica Gel)

-

Column Packing: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., a mixture of hexane and ethyl acetate) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure Dodecyl β-D-glucopyranoside.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quality Control and Characterization

Confirming the identity and purity of the synthesized Dodecyl β-D-glucopyranoside is a self-validating step in this process. A combination of chromatographic and spectroscopic techniques should be employed.

Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the synthesis and the effectiveness of purification.[21] A suitable mobile phase (e.g., chloroform/methanol/water) will show the separation of the product from the starting materials and byproducts.[14] The spots can be visualized using a general stain like iodine vapor or a sugar-specific stain like orcinol-sulfuric acid.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful techniques for structural elucidation and purity assessment of Dodecyl β-D-glucopyranoside.

-

¹H NMR: The most diagnostic signal is that of the anomeric proton (H-1). For the β-anomer, this proton is in an axial position and couples with the axial H-2 proton, resulting in a characteristic doublet with a large coupling constant (J ≈ 7-8 Hz).[23] The α-anomer's anomeric proton is equatorial and exhibits a smaller coupling constant (J ≈ 3-4 Hz). The signals for the dodecyl chain protons will appear in the upfield region (typically 0.8-1.6 ppm).

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also indicative of the stereochemistry. The C-1 signal for the β-anomer typically appears around 103-104 ppm, while for the α-anomer, it is further downfield, around 99-100 ppm.[23]

The absence of signals corresponding to the α-anomer or other impurities in the NMR spectra is a strong indicator of the high purity of the synthesized compound.

Conclusion

The synthesis and purification of Dodecyl β-D-glucopyranoside for laboratory use can be achieved through several well-established methods. The choice of synthetic route depends on the specific requirements of the researcher, balancing factors such as stereochemical purity, cost, scalability, and environmental impact. While the Fischer glycosylation offers a direct and economical approach, the Koenigs-Knorr reaction provides superior stereocontrol for obtaining the desired β-anomer. Enzymatic synthesis stands out as a green and highly selective alternative. Rigorous purification, primarily through recrystallization and column chromatography, followed by thorough characterization using TLC and NMR spectroscopy, is essential to ensure the final product meets the high standards required for scientific research and drug development.

References

- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides - Google Patents [patents.google.com]

- 4. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jmb.or.kr [jmb.or.kr]

- 11. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. cphfs.in [cphfs.in]

- 14. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. column-chromatography.com [column-chromatography.com]

- 17. [Analysis of dodecyl glucoside by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. researchgate.net [researchgate.net]

- 21. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-depth Technical Guide to the Determination of Dodecyl β-D-glucopyranoside Critical Micelle Concentration (CMC)

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for accurately determining the Critical Micelle Concentration (CMC) of the non-ionic surfactant, n-dodecyl-β-D-glucopyranoside (DDG). As a crucial parameter governing the self-assembly of surfactants into micelles, the CMC is of paramount importance in numerous applications, including the solubilization of membrane proteins for structural studies, drug delivery formulations, and in the cosmetic and food industries.[1][2][3][4][5] This document delves into the theoretical underpinnings of micellization, the unique properties of DDG, and presents a comparative analysis of various experimental techniques. Detailed, field-proven protocols for the most robust methods are provided, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and practical expertise in the characterization of this versatile surfactant.

Introduction: The Phenomenon of Micellization and the Significance of the CMC

Surfactants, or surface-active agents, are amphipathic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[6] In aqueous solutions, these molecules exhibit unique behavior. At low concentrations, they exist as monomers. As the concentration increases, they adsorb at interfaces, such as the air-water interface, reducing the surface tension of the solution.[7][8]

Upon reaching a specific concentration, the interface becomes saturated, and the surfactant monomers begin to self-assemble into organized colloidal structures known as micelles.[8] This spontaneous formation is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic heads form a protective shell, interacting with the aqueous environment. The concentration at which this phenomenon occurs is termed the Critical Micelle Concentration (CMC) .[7][8]

The CMC is a fundamental and defining property of a surfactant.[9] It signifies a sharp change in various physicochemical properties of the solution, including surface tension, conductivity, turbidity, and the solubilization of hydrophobic substances.[10][11] Knowledge of the CMC is critical for:

-

Efficiency in Applications: In processes like cleaning, the CMC indicates the concentration at which the surfactant is most effective at solubilizing oils and grease.[7]

-

Biochemical Research: For solubilizing and purifying membrane proteins, working above the CMC is essential to ensure the protein is encapsulated within the micellar core.[1][2]

-

Pharmaceutical Formulations: The CMC is a key parameter in designing drug delivery systems, where micelles can encapsulate poorly water-soluble drugs, enhancing their bioavailability.[3][4]

This guide focuses on n-dodecyl-β-D-glucopyranoside (DDG), a widely used non-ionic surfactant valued for its mildness, biocompatibility, and effectiveness in biological applications.[1][5]

Profiling n-Dodecyl-β-D-glucopyranoside (DDG)

DDG is a non-ionic surfactant consisting of a hydrophilic glucose head group and a hydrophobic dodecyl (C12) alkyl chain.[4][5] Its non-ionic nature makes it less denaturing to proteins compared to many ionic surfactants, rendering it a preferred choice in biochemistry and structural biology.[12]

Key Properties of DDG:

-

Appearance: Typically a white to off-white crystalline powder.[14]

-

Reported CMC: The CMC of DDG is generally reported to be in the range of 0.1 to 2.0 mM, with variations depending on the experimental conditions such as temperature, pH, and the presence of salts.[1][12][15][16]

The structure of DDG directly influences its micellization behavior. The bulky glucose head group and the length of the dodecyl chain are key determinants of its CMC.[17][18]

Methodologies for CMC Determination: A Comparative Analysis

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method depends on the nature of the surfactant, the required precision, and the available instrumentation. For a non-ionic surfactant like DDG, certain methods are more suitable than others.

| Method | Principle | Advantages | Limitations | Suitability for DDG |

| Surface Tensiometry | Measures the decrease in surface tension with increasing surfactant concentration. The CMC is the point where surface tension becomes constant.[7][10] | Direct, intuitive, and widely applicable to both ionic and non-ionic surfactants.[10] | Requires high instrument accuracy and is sensitive to impurities. Can be time-consuming.[10][11] | Excellent . A gold-standard method for non-ionic surfactants. |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic micellar core, causing a detectable change in its fluorescence spectrum.[10][19] | Highly sensitive, requires small sample volumes, and is particularly useful for low CMCs.[9][20] | Indirect method; the probe itself can potentially influence micellization.[21] | Excellent . Offers high sensitivity for the expected CMC range of DDG. |

| Conductometry | Measures the change in electrical conductivity of the solution. A distinct break in the conductivity vs. concentration plot indicates the CMC. | Simple, rapid, and precise. | Primarily suitable for ionic surfactants, as the change in conductivity for non-ionic surfactants is often too small to be accurately measured.[10][11][22] | Not Recommended . DDG is non-ionic, so this method lacks sufficient sensitivity. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat changes associated with micelle formation or dissociation upon titration of a concentrated surfactant solution into a buffer.[23][24] | Provides both the CMC and the enthalpy of micellization (ΔHmic). | Requires specialized and sensitive instrumentation. Data analysis can be complex.[23][25] | Very Good . Provides valuable thermodynamic data in addition to the CMC. |

| Dynamic Light Scattering (DLS) | Detects the formation of micelles by measuring the size of particles in solution. A sudden increase in scattering intensity and particle size indicates micelle formation.[26][27] | Provides information on micelle size and size distribution. | Can be less precise for determining the exact CMC compared to other methods. Sensitive to dust and aggregates.[26][28] | Good . Useful for confirming micelle formation and characterizing their size, but less ideal for primary CMC determination. |

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for the two most recommended methods for determining the CMC of DDG: Surface Tensiometry and Fluorescence Spectroscopy.

Method 1: Surface Tensiometry

This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing surface tension. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus.[7][8] The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of surfactant concentration.[10]

Experimental Workflow: Surface Tensiometry

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dodecyl β-D-glucopyranoside | New Haven Pharma [newhavenpharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy Dodecyl b-D-glucopyranoside | 59122-55-3 [smolecule.com]

- 5. CAS 59122-55-3: Dodecyl β-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 6. phavi.umcs.pl [phavi.umcs.pl]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. biolinscientific.com [biolinscientific.com]

- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. justagriculture.in [justagriculture.in]

- 12. caymanchem.com [caymanchem.com]

- 13. scbt.com [scbt.com]

- 14. nbinno.com [nbinno.com]

- 15. n-Dodecyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]

- 16. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

- 17. pharmacy180.com [pharmacy180.com]

- 18. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

An In-depth Technical Guide on the Mechanism of Action of Dodecyl β-D-glucopyranoside as a Surfactant

This guide provides a comprehensive overview of the mechanism of action of Dodecyl β-D-glucopyranoside (DDG), a non-ionic surfactant widely employed by researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, its behavior in aqueous solutions, and its critical role in the solubilization and purification of membrane proteins. This document is designed to offer not just procedural steps, but the underlying scientific rationale to empower users to optimize their experimental designs.

The Molecular Architecture of Dodecyl β-D-glucopyranoside: The Foundation of its Surfactant Properties

Dodecyl β-D-glucopyranoside is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component.[1][2] This dual nature is the cornerstone of its function as a surfactant.

-

The Hydrophilic Head: The headgroup consists of a β-D-glucopyranoside moiety, a sugar ring derived from glucose.[1][2] This polar, uncharged headgroup is responsible for the molecule's solubility in aqueous environments and classifies DDG as a non-ionic surfactant.[3][4] The absence of a net charge makes it a "mild" detergent, less likely to denature proteins compared to its ionic counterparts.[5]

-

The Hydrophobic Tail: A twelve-carbon alkyl chain (dodecyl group) constitutes the hydrophobic tail.[1] This nonpolar tail is repelled by water and preferentially interacts with other nonpolar molecules, such as lipids in a cell membrane or the hydrophobic regions of proteins.

Below is a diagram illustrating the molecular structure of Dodecyl β-D-glucopyranoside.

Caption: Molecular structure of Dodecyl β-D-glucopyranoside.

The Core Mechanism: Surface Tension Reduction and Micellization

In an aqueous solution, DDG molecules exhibit a fascinating behavior driven by the hydrophobic effect. To minimize the energetically unfavorable interaction between their hydrophobic tails and water, they migrate to interfaces.

Surface Tension Reduction: At the air-water interface, DDG molecules align themselves with their hydrophilic heads in the water and their hydrophobic tails extending into the air. This accumulation disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.[6]

Micelle Formation and the Critical Micelle Concentration (CMC): As the concentration of DDG in the solution increases, the air-water interface becomes saturated. Beyond a certain point, the surfactant molecules begin to self-assemble in the bulk of the solution into spherical structures called micelles .[2][6][7] In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment.

The concentration at which micelles begin to form is a crucial parameter known as the Critical Micelle Concentration (CMC) .[6][7] Below the CMC, DDG exists predominantly as monomers. Above the CMC, any additional DDG added to the solution will primarily form more micelles.[8]

The diagram below illustrates the process of micellization.

Caption: Micellization of Dodecyl β-D-glucopyranoside.

Critical Micelle Concentration (CMC) of Dodecyl β-D-glucopyranoside

The CMC is a critical parameter for any application of DDG. There is some variability in the reported CMC values for DDG in the literature, which can be attributed to differences in experimental conditions such as temperature, buffer composition, and purity of the surfactant.

| Reported CMC of Dodecyl β-D-glucopyranoside |

| 190 µM[3] |

| 2.0 mM[4][9] |

| 0.2 mM[10] |

| 130 µM[11][12] |

| 0.13 mM[13][14] |

For practical purposes, a CMC range of 0.1 to 0.2 mM is a reliable starting point for experimental design. It is imperative for researchers to either use a well-established value or determine the CMC under their specific experimental conditions.

Experimental Determination of the Critical Micelle Concentration (CMC)

To ensure the reproducibility and accuracy of experiments involving DDG, it is often advisable to experimentally determine the CMC. Two common methods are surface tensiometry and fluorescence spectroscopy.

Protocol: CMC Determination by Surface Tensiometry

This method relies on the principle that the surface tension of a solution decreases as the surfactant concentration increases, up to the CMC, after which it remains relatively constant.[6][7][15]

Methodology:

-

Prepare a stock solution of Dodecyl β-D-glucopyranoside (e.g., 10 mM) in the desired buffer.

-

Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).

-

Measure the surface tension of each solution using a tensiometer.

-

Plot the surface tension as a function of the logarithm of the DDG concentration.

-

Identify the CMC: The plot will show two linear regions. The CMC is the concentration at the intersection of these two lines.[7][15]

Protocol: CMC Determination by Fluorescence Spectroscopy

This technique utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[15]

Methodology:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Add a small aliquot of the pyrene stock solution to a series of DDG solutions of varying concentrations (prepared as in the tensiometry method) and allow the solvent to evaporate. The final pyrene concentration should be very low (e.g., 1 µM).

-

Incubate the solutions to allow for the partitioning of pyrene into the micelles.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (excitation typically around 335 nm).

-

Analyze the data: A significant shift in the fluorescence intensity ratio at specific wavelengths (e.g., the ratio of the third to the first vibronic peak, I3/I1) will be observed as pyrene moves from the polar aqueous environment to the nonpolar interior of the micelles.[15]

-

Plot the fluorescence intensity ratio against the DDG concentration. The CMC is determined from the inflection point of this curve.[15]

Mechanism of Membrane Protein Solubilization

One of the most valuable applications of DDG is the extraction and solubilization of integral membrane proteins from their native lipid bilayer environment.[4][9][11][16] This process is crucial for their purification and subsequent structural and functional characterization. The solubilization of a lipid bilayer by a detergent is generally understood to occur in three stages.

Stage 1: Partitioning of Monomers: At concentrations below the CMC, DDG monomers partition into the lipid bilayer. This causes some disruption and can alter the physical properties of the membrane.

Stage 2: Membrane Saturation and Formation of Mixed Micelles: As the concentration of DDG approaches and exceeds the CMC, the lipid bilayer becomes saturated with detergent molecules. This leads to the breakdown of the bilayer structure and the formation of small, curved, mixed micelles containing both lipids and detergent molecules.

Stage 3: Solubilization of Membrane Proteins: Integral membrane proteins are incorporated into these mixed micelles. The hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the hydrophobic tails of the DDG and lipid molecules, while the hydrophilic domains of the protein remain exposed to the solvent.[17] This process effectively solubilizes the membrane protein, keeping it in a stable, native-like conformation.

The following diagram illustrates the three-stage process of membrane protein solubilization by Dodecyl β-D-glucopyranoside.

Caption: Three-stage model of membrane protein solubilization.

Protocol: General Procedure for Membrane Protein Extraction using Dodecyl β-D-glucopyranoside

The optimal concentration of DDG for membrane protein extraction is typically above its CMC. A common starting point is a concentration of 1% (w/v), which is well above the CMC.

Methodology:

-

Cell Lysis: Harvest cells expressing the membrane protein of interest and resuspend them in a suitable lysis buffer. The buffer should be optimized for the specific protein and downstream application and may include protease inhibitors.

-

Membrane Preparation: Lyse the cells using an appropriate method (e.g., sonication, French press) and isolate the membrane fraction by ultracentrifugation.

-

Solubilization: Resuspend the membrane pellet in a solubilization buffer containing DDG. A typical starting concentration for DDG is 1% (w/v). The protein concentration should be carefully controlled.

-

Incubation: Incubate the mixture, typically with gentle agitation, for a specific period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to allow for the solubilization of the membrane proteins.

-

Clarification: Remove insoluble material by ultracentrifugation. The supernatant will contain the solubilized membrane protein in DDG micelles.

-

Purification: The solubilized protein can then be purified using standard chromatography techniques, such as affinity chromatography or size-exclusion chromatography. It is important to include a low concentration of DDG (typically at or slightly above the CMC) in the chromatography buffers to maintain the solubility and stability of the protein.

Field-Proven Insights and Causality Behind Experimental Choices

-

Why use a non-ionic surfactant like DDG? Non-ionic surfactants are generally considered "milder" than ionic detergents because they do not have a net charge and are less likely to disrupt protein structure and function.[5] This is particularly important when the goal is to purify a functionally active protein.

-

Choosing the right DDG concentration:

-

For solubilizing membrane proteins , a concentration well above the CMC (e.g., 1% w/v) is required to ensure a sufficient number of micelles are available to encapsulate the proteins and lipids.

-

For maintaining the stability of an already purified membrane protein , a concentration at or slightly above the CMC is often sufficient to prevent aggregation. Using an excessively high concentration can sometimes be detrimental to protein stability and can interfere with downstream applications.

-

-

The importance of purity: The presence of impurities in a detergent preparation can significantly affect its properties, including the CMC, and can also interfere with protein activity.[18] It is therefore crucial to use high-purity DDG for biochemical and biophysical studies.

Conclusion

Dodecyl β-D-glucopyranoside is a versatile and effective non-ionic surfactant with a well-understood mechanism of action. Its amphiphilic nature drives the formation of micelles in aqueous solution above a critical concentration, a property that is harnessed for the solubilization and purification of membrane proteins. By understanding the fundamental principles of its action and the importance of the Critical Micelle Concentration, researchers can effectively utilize DDG to advance their studies in drug development and molecular biology.

References

- 1. CAS 59122-55-3: Dodecyl β-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. Buy Dodecyl b-D-glucopyranoside | 59122-55-3 [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 8. justagriculture.in [justagriculture.in]

- 9. Dodecyl β-D-glucopyranoside | New Haven Pharma [newhavenpharma.com]

- 10. mpbio.com [mpbio.com]

- 11. n- Dodecyl-b-D-glucopyranoside [sigmaaldrich.com]

- 12. n- Dodecyl-b-D-glucopyranoside [sigmaaldrich.com]

- 13. n-Dodecyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]

- 14. n-Dodecyl b- D -glucopyranoside = 98 GC 59122-55-3 [sigmaaldrich.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. Membrane Protein Solubilization [sigmaaldrich.com]

- 18. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Dodecyl β-D-glucopyranoside with Lipid Bilayers

This guide provides a comprehensive technical overview of the interaction between the non-ionic detergent Dodecyl β-D-glucopyranoside (DDG) and lipid bilayers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing these interactions, outlines robust experimental methodologies for their characterization, and discusses the critical applications of DDG in membrane protein science and advanced drug delivery systems.

Section 1: Foundational Principles of Dodecyl β-D-glucopyranoside and Lipid Bilayer Interactions

Dodecyl β-D-glucopyranoside is a non-ionic surfactant extensively utilized in biochemical and biophysical research.[1][2][3] Its utility stems from its amphipathic nature, possessing a hydrophilic glucose headgroup and a hydrophobic dodecyl tail.[] This molecular architecture allows DDG to interface with both aqueous environments and the hydrophobic core of lipid bilayers, making it an invaluable tool for solubilizing membrane components.[3][]

A key characteristic of DDG is its critical micelle concentration (CMC), the concentration at which individual detergent molecules self-assemble into micelles.[1][2] The CMC is a crucial parameter as the solubilization of lipid bilayers typically occurs at or above this concentration.[5] Values for the CMC of DDG can vary depending on the experimental conditions, but are generally reported in the range of 0.13 to 2.0 mM.[1][2][6][7]

The interaction of DDG with lipid bilayers is a multi-stage process that is dependent on the detergent-to-lipid ratio. This process can be broadly categorized into three stages:

-

Partitioning of Monomers: At low concentrations, below the CMC, DDG monomers partition into the lipid bilayer. This insertion can induce changes in membrane properties such as fluidity and permeability.

-

Membrane Saturation and Destabilization: As the concentration of DDG increases, the bilayer becomes saturated with detergent molecules. This leads to the formation of lipid-detergent mixed structures and destabilization of the bilayer.

-

Solubilization and Mixed Micelle Formation: At and above the CMC, the lipid bilayer is completely disrupted, leading to the formation of mixed micelles composed of lipids and detergent molecules.[5][8] This solubilization process is central to the extraction and purification of membrane proteins.[9][10]

The efficiency and outcome of this interaction are influenced by several factors, including the lipid composition of the bilayer, temperature, and the ionic strength of the buffer. For instance, the presence of cholesterol in the bilayer can modulate the partitioning of detergents.[11]

Key Physicochemical Properties of Dodecyl β-D-glucopyranoside

| Property | Value | References |

| Molecular Formula | C18H36O6 | [3][6] |

| Molecular Weight | 348.47 g/mol | [12] |

| Type | Non-ionic | [6][12] |

| Critical Micelle Concentration (CMC) | 0.13 - 2.0 mM | [1][2][6][7] |

Section 2: Experimental Methodologies for Characterizing DDG-Lipid Bilayer Interactions

A variety of biophysical techniques can be employed to investigate the intricate interactions between DDG and lipid bilayers. The choice of methodology depends on the specific aspect of the interaction being studied, from the thermodynamics of binding to the structural rearrangements of the membrane.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with the binding of DDG to lipid vesicles, providing a complete thermodynamic profile of the interaction.[13][14] By titrating a solution of DDG into a suspension of lipid vesicles, one can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[13]

-

Preparation of Lipid Vesicles:

-

Prepare a lipid film by dissolving the desired lipids (e.g., POPC) in chloroform in a round-bottom flask.

-

Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer (e.g., PBS pH 7.4) to a final lipid concentration of 1-5 mM.

-

Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

ITC Measurement:

-

Degas both the lipid vesicle suspension and the DDG solution prior to the experiment.

-

Load the lipid vesicle suspension (e.g., 1 mM) into the sample cell of the ITC instrument.

-

Load the DDG solution (e.g., 10-20 mM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 1 µL) to avoid artifacts, followed by a series of injections (e.g., 20-30 injections of 2-5 µL each) with appropriate spacing to allow for thermal equilibration.

-

Perform a control titration by injecting DDG into the buffer to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[15]

-

Small-Angle X-ray Scattering (SAXS)

SAXS is a structural technique that provides information on the size, shape, and organization of particles in solution.[16][17][18] In the context of DDG-lipid interactions, SAXS can be used to monitor the structural transitions of lipid vesicles upon the addition of the detergent, from intact bilayers to mixed micelles.[18] It can provide quantitative data on changes in bilayer thickness, vesicle size distribution, and the structure of the resulting mixed micelles.[16][17]

-

Sample Preparation:

-

Prepare a series of samples containing a fixed concentration of lipid vesicles (e.g., 5 mg/mL) and varying concentrations of DDG, spanning a range below and above the CMC.

-

Allow the samples to equilibrate for a defined period (e.g., 30 minutes) at the desired temperature.

-

-

SAXS Data Collection:

-

Load each sample into a temperature-controlled sample cell (e.g., a quartz capillary).[19]

-

Collect SAXS data over a relevant q-range (scattering vector range).

-

Acquire data for a buffer blank for background subtraction.

-

-

Data Analysis:

-

Subtract the buffer scattering from the sample scattering data.

-

Analyze the scattering profiles to extract structural parameters. For vesicular systems, this may involve fitting the data to models for unilamellar or multilamellar vesicles.[16][17] For solubilized systems, models for micelles or other aggregate structures can be used.

-

Monitor the disappearance of features characteristic of lipid bilayers (e.g., form factor oscillations) and the appearance of features corresponding to mixed micelles as a function of DDG concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for obtaining atomic-level information on the structure and dynamics of lipid bilayers.[20][21] By selectively labeling either the lipids or the DDG molecules with NMR-active isotopes (e.g., ²H, ¹³C, ³¹P), one can probe changes in lipid chain order, headgroup conformation, and the orientation and dynamics of the detergent within the bilayer.[11][20][21][22] For instance, ²H NMR of deuterated lipids can reveal how DDG perturbs the order and dynamics of the acyl chains.[11]

Section 3: Applications in Membrane Protein Research and Drug Delivery

The ability of DDG to gently and effectively solubilize lipid bilayers makes it a cornerstone of membrane protein research.[1][2][] It is widely used for the extraction of membrane proteins from their native environment, allowing for their subsequent purification and characterization.[9][12] The choice of detergent is critical for maintaining the structural integrity and biological activity of the protein.[23][24] DDG is often favored due to its non-ionic nature, which minimizes protein denaturation.[][12]

In the field of drug delivery, DDG and other surfactants are utilized in the formulation of lipid-based drug delivery systems, such as liposomes and nanoparticles.[] The incorporation of detergents can enhance the solubility of hydrophobic drugs and modulate the release characteristics of the carrier.[] Understanding the interaction of these detergents with the lipid components of the delivery vehicle is crucial for optimizing their stability and efficacy.

Section 4: Concluding Remarks

Dodecyl β-D-glucopyranoside is a versatile and indispensable tool in the study of lipid bilayers and membrane proteins. A thorough understanding of its interaction with lipid membranes, facilitated by a combination of powerful biophysical techniques, is essential for its effective application. The methodologies and principles outlined in this guide provide a robust framework for researchers and professionals to investigate and harness the properties of DDG in their respective fields, from fundamental membrane biophysics to the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dodecyl β-D-glucopyranoside | New Haven Pharma [newhavenpharma.com]

- 3. CAS 59122-55-3: Dodecyl β-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. n-Dodecyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]

- 8. The mechanism of detergent solubilization of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for Studying Interactions of Detergents and Lipids withα-Helical and β-Barrel Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. n-Dodecyl b- D -glucopyranoside = 98 GC 59122-55-3 [sigmaaldrich.com]

- 13. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities and Potential Applications of Dodecyl β-D-glucopyranoside

Introduction: Understanding Dodecyl β-D-glucopyranoside

Dodecyl β-D-glucopyranoside (DDG), often referred to as dodecyl glucoside, is a non-ionic surfactant that has garnered significant attention across biotechnology, pharmaceutical, and cosmetic industries.[1][2] Structurally, it is an amphiphilic molecule, comprising a hydrophilic glucose head group and a 12-carbon hydrophobic alkyl chain (dodecyl) tail.[1][3] This simple yet elegant structure, derived from renewable resources like corn starch and palm or coconut oil, underpins its versatile functionality and favorable safety profile.[1][2]

Unlike ionic detergents that carry a net charge, DDG's non-ionic nature makes it exceptionally mild and less likely to cause harsh denaturation of sensitive biological macromolecules, particularly proteins.[4] In aqueous solutions, DDG monomers self-assemble into spherical structures known as micelles when the concentration exceeds a specific threshold—the Critical Micelle Concentration (CMC).[5] This property is central to its mechanism of action and its utility in solubilizing hydrophobic molecules and disrupting biological membranes. While CMC values are reported in the range of 0.13 to 2.0 mM depending on the experimental conditions, this micelle-forming capability is the cornerstone of its biological activities and applications.[5][6][7]

This guide provides an in-depth exploration of the multifaceted biological activities of DDG, from its interactions with cell membranes to its role as a critical tool in drug development and biochemical research. We will delve into its antimicrobial and cytotoxic profiles, its unparalleled utility in membrane protein research, and its emerging applications in advanced drug delivery systems, supported by quantitative data and detailed experimental protocols for researchers in the field.

Section 1: Core Mechanism of Action: Interaction with Biological Membranes

The primary mechanism driving the biological effects of Dodecyl β-D-glucopyranoside is its interaction with and subsequent disruption of lipid bilayers. As a surfactant, its fundamental role is to reduce interfacial tension, and in a biological context, the primary interface is the cell membrane. This interaction can be conceptualized as a multi-step process, often described by a "carpet-like" model analogous to that of some antimicrobial peptides.[8][9]

-

Adsorption and Partitioning: Initially, individual DDG monomers adsorb onto the surface of the cell membrane. Driven by hydrophobic forces, the dodecyl tails then partition into the nonpolar, acyl-chain core of the lipid bilayer.

-

Membrane Destabilization: As the concentration of DDG within the membrane increases, it disrupts the ordered packing of the phospholipid molecules. This increases membrane fluidity and permeability.[1]

-

Micellization and Solubilization: Above the CMC, the process culminates in the complete disintegration of the membrane structure. DDG molecules form mixed micelles, encapsulating membrane lipids and integral membrane proteins, thereby solubilizing the membrane components into the aqueous environment.

This detergent-like mechanism is the foundation for DDG's utility in cell lysis, its antimicrobial properties, and its critical role in the extraction and purification of membrane proteins.[1][2]

References

- 1. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 3. WO2003094894A1 - Nanoparticulate nystatin formulations - Google Patents [patents.google.com]

- 4. A Comparison of the Antibacterial Efficacy of Carbohydrate Lipid-like (Thio)Ether, Sulfone, and Ester Derivatives against Paenibacillus larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Oxododecyl b-D-glucopyranoside | 64395-92-2 | Benchchem [benchchem.com]

- 6. (PDF) Moringa oleifera functionalised sand – reuse with non-ionic surfactant dodecyl glucoside (2017) | Frances E. Williams | 6 Citations [scispace.com]

- 7. US8486885B2 - β-arrestin effectors and compositions and methods of use thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. jakosc.wznj.umg.edu.pl [jakosc.wznj.umg.edu.pl]

An In-Depth Technical Guide to Dodecyl β-D-glucopyranoside: Molecular Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Dodecyl β-D-glucopyranoside, a non-ionic surfactant pivotal in biochemical research and pharmaceutical sciences. We will delve into its molecular architecture, physicochemical characteristics, and its versatile applications, particularly in the solubilization of membrane proteins and drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile molecule.

Molecular Structure and Chemical Formula

Dodecyl β-D-glucopyranoside is an alkyl glucoside consisting of a hydrophilic glucose headgroup and a hydrophobic dodecyl (C12) alkyl chain. The glucose moiety is in its pyranose form, a six-membered ring, and the anomeric carbon is linked to the dodecyl chain via a β-glycosidic bond. This amphipathic nature is the cornerstone of its surfactant properties.

The chemical formula for Dodecyl β-D-glucopyranoside is C₁₈H₃₆O₆ , and its molecular weight is approximately 348.5 g/mol .[1][2][3]

Key Structural Identifiers:

-

IUPAC Name: (2R,3R,4S,5S,6R)-2-(dodecyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol[2][4]

-

SMILES: CCCCCCCCCCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HO[2]

-

InChI: 1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1[2][5]

The following diagram illustrates the molecular structure of Dodecyl β-D-glucopyranoside:

Caption: Molecular structure of Dodecyl β-D-glucopyranoside.

Physicochemical Properties

The utility of Dodecyl β-D-glucopyranoside in various applications is dictated by its physicochemical properties. As a non-ionic surfactant, it does not possess a net charge, making it less denaturing to proteins compared to ionic detergents.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [7] |

| Molecular Formula | C₁₈H₃₆O₆ | [1][3][6] |

| Molecular Weight | 348.47 g/mol | [8][9][10][11] |

| Critical Micelle Concentration (CMC) | ~0.13 - 2.0 mM | [12][13][14][15] |

| Solubility | Soluble in methanol. Practically insoluble in water at room temperature but forms micelles in aqueous solutions above its CMC. | [9][16] |

| Purity | Typically ≥98% (by HPLC) | [6][17] |

Synthesis and Purification

The synthesis of Dodecyl β-D-glucopyranoside can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired purity, scale, and environmental considerations.

Chemical Synthesis: The Direct Glucosidation Method

The direct synthesis involves the reaction of D-glucose with dodecanol in the presence of an acid catalyst. This method is often favored for its cost-effectiveness in large-scale production.